tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride
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Overview
Description
tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl ester and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride typically involves the esterification of a pyrrolidine derivative with tert-butyl acetate. The reaction conditions often include the use of a strong acid catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can interact with biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a research tool to study biological processes .
Industry: In industry, this compound is used in the production of various chemical products. Its unique properties make it valuable for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate
- tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate
- tert-butyl 2-[(3S)-pyrrolidin-3-yl]propanoate
Comparison: tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This gives it distinct chemical and biological properties compared to its analogs. For example, the hydrochloride salt form may enhance its solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
2703745-36-0 |
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Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
UIFUDQIZOYJRPS-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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